molecular formula C11H11FN2 B1335553 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 17952-80-6

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No. B1335553
CAS RN: 17952-80-6
M. Wt: 190.22 g/mol
InChI Key: ZRBOYHOKTLJAAM-UHFFFAOYSA-N
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Description

“6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a chemical compound . It is a member of the beta-carbolines .


Chemical Reactions Analysis

The chemical reactions involving “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” are not explicitly provided in the search results .

Scientific Research Applications

Field

This compound is used in the field of Medicinal Chemistry for cancer research .

Application

A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Method of Application

The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Results

All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity . The target compounds were more potent against A549 compared to the other three cell lines .

2. Oxidation Studies

Field

This compound is used in the field of Organic Chemistry for oxidation studies .

Application

The compound was used to study chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles .

Method of Application

The oxidation process was studied using various oxidants, solvents, and concentrations of reactants .

Results

The oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .

3. Inhibitor and Degrader of Estrogen Receptors

Field

This compound is used in the field of Pharmaceutical Chemistry .

Application

The compound is used as an inhibitor and degrader of estrogen receptors .

Method of Application

The compound is used in the treatment of ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, or inflammation .

Results

The results of this application are not specified in the source .

4. Radiotracer for LRRK2

Field

This compound is used in the field of Neuroscience .

Application

The compound is used as a radiotracer for leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease .

Method of Application

The compound is used as a lead compound for developing new radiotracers with improved in vivo brain properties .

Results

While [18F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

5. Antibacterial Activity

Field

This compound is used in the field of Pharmaceutical Chemistry .

Application

The compound has been found to exhibit antibacterial activity .

Method of Application

The antibacterial evaluation was conducted by the agar well diffusion method .

Results

Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

6. Antiviral Activity

Field

This compound is used in the field of Pharmaceutical Chemistry .

Application

Indole derivatives, such as “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole”, have been found to exhibit antiviral activity .

Method of Application & Results

The specific methods of application and results are not specified in the source .

Safety And Hazards

The safety and hazards associated with “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and development of “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” are not explicitly mentioned in the search results .

properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBOYHOKTLJAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406471
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

CAS RN

17952-80-6
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, J Chen, W Wang, A Jaunarajs… - Bioorganic & medicinal …, 2019 - Elsevier
Resistance-modifying agents (RMAs) offer a promising solution to combat bacterial antibiotic resistance. Here we report the discovery and structure–activity relationships of a new class …
Number of citations: 10 www.sciencedirect.com

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